molecular formula C9H12N2O2 B13576188 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid

1-(1-Pyrazolyl)cyclopentanecarboxylic Acid

Cat. No.: B13576188
M. Wt: 180.20 g/mol
InChI Key: KOWOSSQJZVHRRY-UHFFFAOYSA-N
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Description

1-(1-Pyrazolyl)cyclopentanecarboxylic acid is an organic compound characterized by the presence of a pyrazole ring attached to a cyclopentanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Pyrazolyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between cyclopentanone and hydrazine can yield cyclopentanone hydrazone, which can then be further reacted with ethyl chloroformate to form the desired pyrazole derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as:

    Cyclization: Formation of the pyrazole ring.

    Carboxylation: Introduction of the carboxylic acid group.

    Purification: Techniques such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Pyrazolyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(1-Pyrazolyl)cyclopentanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-(1-Pyrazolyl)cyclopentanecarboxylic acid exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring is known for its ability to interact with various biological targets, influencing pathways such as signal transduction or metabolic processes.

Similar Compounds:

    1-(1-Pyrazolyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.

    1-(1-Pyrazolyl)benzoic acid: Contains a benzene ring, offering different chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for applications where precise molecular interactions are required.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-pyrazol-1-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c12-8(13)9(4-1-2-5-9)11-7-3-6-10-11/h3,6-7H,1-2,4-5H2,(H,12,13)

InChI Key

KOWOSSQJZVHRRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)N2C=CC=N2

Origin of Product

United States

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